molecular formula C11H16O2 B14843376 4-(Tert-butoxy)-3-methylphenol

4-(Tert-butoxy)-3-methylphenol

Cat. No.: B14843376
M. Wt: 180.24 g/mol
InChI Key: RRQSGSZEWCVSGF-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-3-methylphenol is an organic compound that belongs to the class of phenols It is characterized by a tert-butoxy group attached to the fourth position and a methyl group attached to the third position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)-3-methylphenol can be achieved through several methods. One common approach involves the etherification of 4-chlorophenol with isobutylene in the presence of a catalyst such as sulfuric acid or a quaternary amine like benzyltriethylammonium chloride . This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tertiary butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds . The flow process is preferred over batch processes due to its versatility, efficiency, and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-3-methylphenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

4-(Tert-butoxy)-3-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)-3-methylphenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxy)-3-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical properties and reactivity. Its tert-butoxy group provides steric hindrance, affecting its reactivity in various chemical reactions.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-methyl-4-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C11H16O2/c1-8-7-9(12)5-6-10(8)13-11(2,3)4/h5-7,12H,1-4H3

InChI Key

RRQSGSZEWCVSGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)OC(C)(C)C

Origin of Product

United States

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